Methyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 1-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-(4-methylphenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-14-5-7-15(8-6-14)18(26-11-9-16(10-12-26)22(29)30-2)19-21(28)27-23(32-19)24-20(25-27)17-4-3-13-31-17/h3-8,13,16,18,28H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEQCBOIUFRWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCC(CC5)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate (CAS Number: 887219-48-9) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities based on existing research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 438.5 g/mol. The compound features a complex structure that includes:
- Thiazolo[3,2-b][1,2,4]triazole moiety : Known for diverse biological activities.
- Piperidine ring : Enhances pharmacological potential and solubility characteristics.
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of triazole can inhibit the growth of various bacteria and fungi. For instance, related compounds have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The thiazolo[3,2-b][1,2,4]triazole derivatives have also been investigated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .
Toxicity and Safety Profile
A study assessing the toxicity of similar triazole derivatives found that they generally exhibit low toxicity levels. The LD50 values (the dose lethal to 50% of the population) for related compounds were reported to be in the range of 1000 to 5000 mg/kg in animal models . This suggests a favorable safety profile for this compound.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes like acetylcholinesterase (AChE), which is critical in neurodegenerative diseases .
- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest in cancer cells, leading to reduced proliferation .
- Reactive Oxygen Species (ROS) Generation : Certain derivatives may induce oxidative stress in target cells, contributing to their anticancer effects .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against E. coli with MIC values < 50 µg/mL. |
| Study B | Showed anticancer efficacy in breast cancer cell lines with IC50 values ranging from 10 to 30 µM. |
| Study C | Evaluated toxicity in rats; reported LD50 > 3000 mg/kg indicating low toxicity. |
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